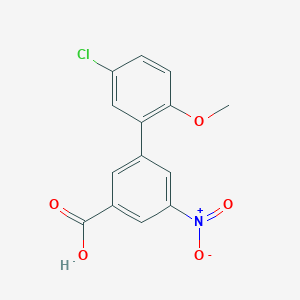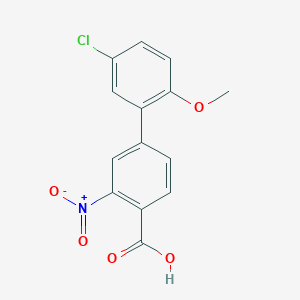
4-Chloro-2-(5-chloro-2-methoxyphenyl)benzoic acid, 95%
Übersicht
Beschreibung
4-Chloro-2-(5-chloro-2-methoxyphenyl)benzoic acid (also known as 4-chloro-2-benzoylbenzoic acid or 4-Chloro-2-BB) is a synthetic compound that has been used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water and ethanol. The compound has a melting point of 95-96°C and a boiling point of over 300°C. 4-Chloro-2-BB is a versatile compound that has been used in a variety of laboratory experiments and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 4-Chloro-2-BB is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes, such as COX-2, 5-LOX, and 12-LOX. Inhibition of these enzymes can lead to a decrease in the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. This can lead to a decrease in inflammation, pain, and other symptoms associated with certain diseases.
Biochemical and Physiological Effects
4-Chloro-2-BB has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the activity of various enzymes, such as COX-2, 5-LOX, and 12-LOX. This can lead to a decrease in the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. In addition, the compound has been found to have an anti-inflammatory effect, as well as an analgesic effect. It has also been found to have an antioxidant effect, which may be beneficial in treating certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
There are a number of advantages and limitations associated with the use of 4-Chloro-2-BB in laboratory experiments. One of the main advantages is that the compound is relatively easy to synthesize and is available in a high purity grade (95%). This allows for accurate and reproducible results. In addition, the compound is relatively stable and has a low toxicity.
However, there are also some limitations associated with the use of 4-Chloro-2-BB in laboratory experiments. One of the main limitations is that the compound is not very soluble in water, which can make it difficult to use in certain experiments. In addition, there is limited information available on the exact mechanism of action of the compound.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-Chloro-2-BB in scientific research. One of the main areas of research is the use of the compound as an inhibitor of enzymes such as COX-2, 5-LOX, and 12-LOX. In addition, further research could be conducted on the biochemical and physiological effects of the compound. Further research could also be conducted on the potential therapeutic applications of the compound in the treatment of various diseases. Finally, further research could be conducted on the potential effects of the compound on the nervous system and the cardiovascular system.
Synthesemethoden
4-Chloro-2-BB can be synthesized through a number of different methods. The most commonly used method is a two-step reaction involving the reaction of 4-chlorobenzaldehyde and 2-methoxyphenylmagnesium bromide in the presence of a base. This reaction produces 4-chloro-2-methoxyphenylmagnesium bromide, which is then reacted with 4-chlorobenzoic acid to produce 4-chloro-2-BB.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-BB has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and 12-lipoxygenase (12-LOX). It has also been used to study the effects of certain drugs on the nervous system, as well as the effects of certain drugs on the cardiovascular system.
Eigenschaften
IUPAC Name |
4-chloro-2-(5-chloro-2-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-5-3-9(16)7-12(13)11-6-8(15)2-4-10(11)14(17)18/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTIYQDGUDIMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=C(C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691112 | |
| Record name | 5,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261954-45-3 | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 5,5′-dichloro-2′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261954-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















